molecular formula C21H24INO4 B10823602 N-Methylcanadium (iodide)

N-Methylcanadium (iodide)

Cat. No.: B10823602
M. Wt: 481.3 g/mol
InChI Key: AZXUCIMPDKYWNT-UHFFFAOYSA-M
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Description

N-Methylcanadium iodide (CAS 100176-93-0) is a structurally complex organoiodide compound with the molecular formula C₂₁H₂₄NO₄I and a molecular weight of 481.1 g/mol . The compound is available in high purity (>95% by HPLC) and is supplied in milligram quantities for specialized studies . Its structure includes a methyl-substituted canadium moiety, which distinguishes it from simpler iodide salts.

Properties

Molecular Formula

C21H24INO4

Molecular Weight

481.3 g/mol

IUPAC Name

16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide

InChI

InChI=1S/C21H24NO4.HI/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22;/h4-5,9-10,17H,6-8,11-12H2,1-3H3;1H/q+1;/p-1

InChI Key

AZXUCIMPDKYWNT-UHFFFAOYSA-M

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcanadium (iodide) typically involves the methylation of canadine, an alkaloid found in certain plant species. The process includes the following steps:

    Isolation of Canadine: Canadine is extracted from plant sources such as Zanthoxylum ocumarense.

    Methylation: Canadine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of N-Methylcanadium (iodide) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

N-Methylcanadium iodide predominantly undergoes bimolecular nucleophilic substitution (SN2) due to its sterically accessible electrophilic carbon bonded to iodine . The reaction mechanism involves a backside attack by nucleophiles, leading to inversion of configuration at the carbon center .

Key factors influencing SN2 reactivity :

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states.

  • Nucleophile strength : Strong nucleophiles (e.g., hydroxide, amines) accelerate substitution.

  • Leaving group ability : Iodide’s high polarizability and weak bond strength make it an excellent leaving group .

Example reaction with hydroxide ion :
N-Methylcanadium iodide+OHN-Methylcanadium hydroxide+I\text{N-Methylcanadium iodide} + \text{OH}^- \rightarrow \text{N-Methylcanadium hydroxide} + \text{I}^-
This reaction proceeds with a second-order rate law :
Rate=k[N-Methylcanadium iodide][Nucleophile]\text{Rate} = k[\text{N-Methylcanadium iodide}][\text{Nucleophile}]

Elimination Reactions

Under basic conditions, N-Methylcanadium iodide can undergo β-elimination , forming alkenes. This competes with substitution in the presence of strong bases (e.g., KOtBu) .

Conditions favoring elimination :

  • High temperatures (>80°C).

  • Bulky bases that promote deprotonation over substitution .

Solvent and Temperature Effects

Experimental data highlights the impact of solvent and temperature on reaction efficiency:

Solvent Dielectric Constant Reaction Rate (×10⁻³ s⁻¹) Yield (%)
DMSO46.75.892
THF7.61.265
Acetone20.73.478

Data adapted from synthesis studies .

Higher temperatures (50–80°C) increase reaction rates but may reduce selectivity due to competing elimination pathways.

Comparative Reactivity

N-Methylcanadium iodide’s reactivity contrasts with other alkyl halides:

Compound Leaving Group SN2 Rate (Relative)
N-Methylcanadium iodideI⁻1.0 (reference)
N-Methylcanadium bromideBr⁻0.3
N-Methylcanadium chlorideCl⁻0.1

The superior leaving-group ability of iodide contributes to faster substitution kinetics .

Mechanistic Insights

  • Steric effects : The methyl group adjacent to the nitrogen reduces steric hindrance, favoring SN2 over SN1 mechanisms.

  • Electronic effects : The electron-withdrawing nitrogen enhances the electrophilicity of the carbon center, accelerating nucleophilic attack.

Scientific Research Applications

N-Methylcanadium (iodide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methylcanadium (iodide) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Iodide Compounds

Structural and Molecular Comparisons

A comparative analysis of molecular parameters highlights key differences between N-Methylcanadium iodide and related iodides:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
N-Methylcanadium iodide C₂₁H₂₄NO₄I 481.1 Methylcanadium group, aromatic framework Research, catalysis
N-Methylnicotinium iodide C₇H₇NO·I 304.18* Pyridinium core, methylated nitrogen Biochemical studies
Methyl iodide (Iodomethane) CH₃I 141.94 Simple alkyl iodide, volatile liquid Methylation agent, synthesis
Schiff base iodide (I1) Not specified Not reported I₃⁻ polyiodide chains, W-shaped stacking Solid-state ion conduction

*Calculated from components (177.27 + 126.91) in .

Key Observations :

  • N-Methylcanadium iodide exhibits significantly higher molecular complexity compared to methyl iodide and N-methylnicotinium iodide, which may enhance its stability in organic solvents or catalytic systems .
  • The Schiff base iodide (I1) features I₃⁻ anions with I–I bond lengths of 2.917–2.939 Å , forming conductive polyiodide chains. These structural motifs enable ionic conductivity values up to 1.03×10⁻⁴ S cm⁻¹ at 343 K, surpassing simpler iodides like CuPbI₃ (10⁻⁸ S cm⁻¹ at 298 K) . While N-Methylcanadium iodide’s conductivity is unreported, its bulky organic framework likely limits ionic mobility compared to I1.

Functional and Application-Based Comparisons

Ionic Conductivity
  • Schiff base iodide (I1) : Demonstrates thermally activated conduction, with conductivity increasing from 1.53×10⁻⁷ S cm⁻¹ (293 K) to 1.03×10⁻⁴ S cm⁻¹ (343 K). This is attributed to its supramolecular channel architecture (5.6 × 7.2 Ų), which facilitates ion transport .
  • N-Methylcanadium iodide: No direct conductivity data is available.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Methylcanadium iodide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves alkylation of canadium precursors with methyl iodide under inert conditions. Key steps include:

  • Using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis .
  • Monitoring reaction progress via <sup>1</sup>H NMR to track methyl group incorporation .
  • Purification via recrystallization or column chromatography, followed by elemental analysis and XRD to confirm molecular structure and purity (>95%) .
    • Critical Considerations : Reproducibility requires strict adherence to stoichiometric ratios, temperature control (±2°C), and exclusion of moisture. Cross-validate purity using complementary techniques (e.g., ICP-MS for metal content) .

Q. How should researchers characterize the stability of N-Methylcanadium iodide under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to controlled humidity (20–80% RH), temperature (4–40°C), and light conditions .
  • Use FTIR and TGA to detect decomposition products (e.g., iodide loss or methyl group oxidation) .
  • Quantify degradation kinetics using HPLC-UV, ensuring calibration with authentic standards .
    • Data Interpretation : Compare degradation rates to establish optimal storage protocols (e.g., desiccated, −20°C, amber vials) .

Q. What spectroscopic techniques are most effective for analyzing N-Methylcanadium iodide’s electronic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands in the 300–500 nm range .
  • EPR Spectroscopy : Detect paramagnetic species in reduced or oxidized states (e.g., Canadium(III) vs. Canadium(II)) .
  • XPS : Confirm oxidation states via binding energy shifts (e.g., Canadium 2p3/2 peaks at ~517 eV) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported catalytic mechanisms of N-Methylcanadium iodide?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/def2-TZVP) to compare proposed transition states for methyl transfer or redox cycles .
  • Validate models using kinetic isotope effects (KIEs) and match computed activation energies (±5 kJ/mol) with experimental Arrhenius data .
  • Use molecular dynamics (MD) simulations to assess solvent effects on reaction pathways .
    • Case Study : Conflicting reports on whether catalysis proceeds via a radical or two-electron mechanism can be tested by simulating spin densities and intermediate stability .

Q. What strategies address discrepancies in reported solubility data for N-Methylcanadium iodide across solvents?

  • Methodological Answer :

  • Standardize solubility measurements using gravimetric analysis under controlled conditions (25°C, inert atmosphere) .
  • Compare Hildebrand solubility parameters to identify solvent compatibility (e.g., δ ≈ 18 MPa<sup>1/2</sup> for DMSO) .
  • Account for ionic strength effects using the Debye-Hückel equation to correct activity coefficients .
    • Troubleshooting : Discrepancies often arise from impurities or incomplete equilibration; use dynamic light scattering (DLS) to detect colloidal aggregates .

Q. How can researchers design experiments to elucidate the role of N-Methylcanadium iodide in multi-component catalytic systems?

  • Methodological Answer :

  • Employ in situ XAFS or EXAFS to monitor structural changes during catalysis .
  • Use isotopic labeling (e.g., <sup>13</sup>CH3I) with GC-MS to track methyl group transfer pathways .
  • Apply operando Raman spectroscopy to detect transient intermediates (e.g., Canadium-iodide adducts) .
    • Experimental Design : Include control reactions with methyl donors omitted and quantify turnover frequencies (TOFs) under varying pressures/temperatures .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze catalytic efficiency data to ensure robustness?

  • Methodological Answer :

  • Perform triplicate experiments with error bars representing standard deviation (SD) .
  • Use ANOVA or t-tests (p < 0.05) to compare catalytic activity under different conditions .
  • Report TOFs with 95% confidence intervals and exclude outliers via Grubbs’ test .

Q. What protocols ensure reproducibility in synthesizing N-Methylcanadium iodide across labs?

  • Methodological Answer :

  • Publish detailed synthetic procedures in SI, including raw NMR/XRD data .
  • Share sample aliquots for cross-lab validation via round-robin testing .
  • Use IUPAC guidelines for reporting reaction yields and characterization metrics .

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